2-Hydroxy-6-methylisonicotinoyl chloride

Übersicht

Beschreibung

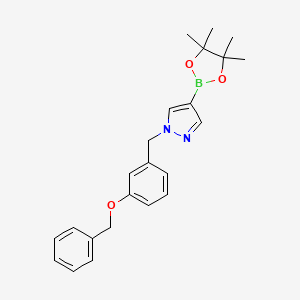

2-Hydroxy-6-methylisonicotinoyl chloride is a chemical compound that contains 17 atoms, including 6 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom . It has 17 bonds, including 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 acyl halogenide (aliphatic) .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 17 bonds, with 11 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 acyl halogenide (aliphatic) . High-quality images based on quantum chemical computations are available .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not provided in the search results. Typically, these properties would include characteristics such as melting point, boiling point, density, and solubility .Wissenschaftliche Forschungsanwendungen

Reagent for Homologations of Aldehydes and Ketones

The compound has been utilized as a reagent in the modification of the Passerini reaction, showing potential in the homologation of aldehydes and ketones to α-hydroxycarboxamides. This process, involving N-Methyl-C-(trichlorotitanio)formimidoyl Chloride, is efficient in converting these compounds, even in cases of readily enolized ketones such as acetone and acetophenone, with yields near 90% (Schiess & Seebach, 1983).

Aqueous Two-Phase System Applications

The compound has been studied in the context of aqueous two-phase systems (ATPS), particularly involving ionic liquids. Such systems are relevant in biotechnological applications for the separation and purification of biomolecules. The research focused on phase diagrams and tie-lines for ATPS at specific temperatures, providing insights into the extraction capacity of such systems, especially concerning chloramphenicol (Han et al., 2014).

Photorelease Studies

Research involving photorelease from compounds like 2,5-dimethylphenacyl chloride has contributed to understanding the behavior of related chlorides under light exposure. Studies on 2,5-dimethylphenacyl chloride, a compound structurally related to 2-Hydroxy-6-methylisonicotinoyl chloride, have provided insights into the photorelease mechanisms, which could be relevant for understanding similar behaviors in this compound (Pelliccioli et al., 2001).

Environmental Impact Studies

Studies on the photooxidation of trace organic chemicals in water, including chlorides, have implications for understanding the environmental impact of compounds like this compound. These studies help gauge the reactivity and breakdown of such compounds in aquatic environments (Zepp et al., 1987).

Safety and Hazards

While specific safety data for 2-Hydroxy-6-methylisonicotinoyl chloride is not available, general safety data for similar compounds suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Eigenschaften

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-2-5(7(8)11)3-6(10)9-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUCWJAFDQCFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Phenylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1408148.png)

methanone](/img/structure/B1408153.png)

![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)

![1-(2-Cyclohexylethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1408157.png)

![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)